叔丁基3-(2-肼基-2-氧代乙基)环丁基氨基甲酸酯

描述

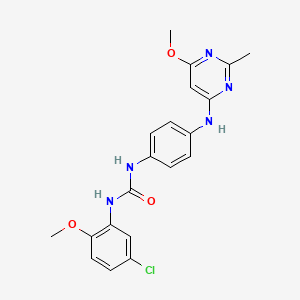

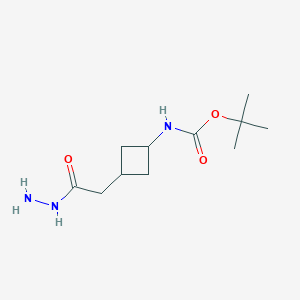

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is a derivative of Glycine . It is used for research purposes and is not sold to patients .

Synthesis Analysis

The synthesis of this compound involves the reaction of Compound B1 with hydrazine hydrate in ethanol . The reaction is stirred at room temperature and monitored by TLC plate, and it completes in 4 hours .Molecular Structure Analysis

The molecular weight of Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is 189.21 . Its molecular formula is C7H15N3O3 . The SMILES representation of the molecule is O=C(NN)CNC(OC©©C)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate include a molecular weight of 189.21 and a molecular formula of C7H15N3O3 . It appears as a solid, white to off-white in color .科学研究应用

环化大气 CO2 固定

叔丁基3-(2-肼基-2-氧代乙基)环丁基氨基甲酸酯化合物在不饱和胺的环化大气 CO2 固定中得到应用,生成带有碘甲基的环状氨基甲酸酯。此过程在温和条件下使用叔丁基次碘酸盐 (t-BuOI) 开发,展示了该化合物在合成环状氨基甲酸酯中的作用,环状氨基甲酸酯在各种化学合成和潜在工业应用中很重要 (Takeda 等人,2012)。

理化和药代动力学性质

叔丁基在药物化学中很常见,它会影响生物活性化合物的理化和药代动力学性质。虽然没有详细说明叔丁基3-(2-肼基-2-氧代乙基)环丁基氨基甲酸酯的具体应用,但对叔丁基异构体的研究(包括其替代物)提供了此类结构基序如何影响药物化合物的整体性质的见解。此知识对于设计具有优化疗效和稳定性的新化合物至关重要 (Westphal 等人,2015)。

层状分子结构

与叔丁基3-(2-肼基-2-氧代乙基)环丁基氨基甲酸酯类似的化合物的分子结构,特别是叔丁基 (S)-2-羟基-[N-(取代苄叉)-肼基-羰基]-乙基氨基甲酸酯,显示出由氢键产生的层状结构。此结构特征对于理解该化合物的相互作用和稳定性至关重要,这在材料科学和分子工程中可能是相关的 (Howie 等人,2011)。

立体选择性合成

类似化合物(如叔丁基((1R, 2S, 5S)-2-氨基-5-(二甲基氨基甲酰基)环己基)氨基甲酸酯)的高效立体选择性合成路线突出了在合成潜在药物中间体时控制立体化学的重要性。此类方法在药物发现中至关重要,其中化合物的立体化学会显著影响其生物活性和药代动力学 (Wang 等人,2017)。

属性

IUPAC Name |

tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJNSLUJKYGNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)

![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea](/img/structure/B2583906.png)

![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)

![ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2583909.png)